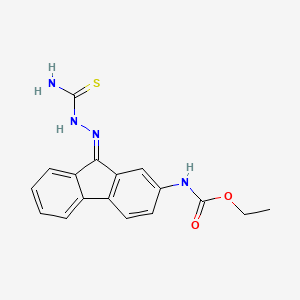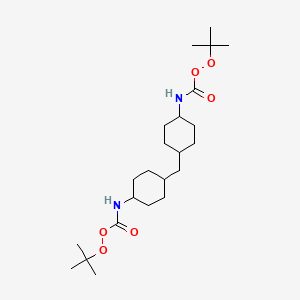
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt is a compound that combines the properties of gluconic acid and boric acid. It is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications. The compound is often used in the fields of chemistry, biology, and medicine due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt typically involves the reaction of gluconic acid with boric acid in the presence of sodium hydroxide. The reaction conditions often include controlled temperature and pH to ensure the formation of the cyclic ester. The process can be summarized as follows:
Reactants: Gluconic acid, boric acid, and sodium hydroxide.
Reaction: The reactants are mixed in an aqueous solution.
Conditions: The reaction mixture is heated to a specific temperature and maintained at a controlled pH.
Product Formation: The cyclic ester is formed, and the sodium salt is obtained by neutralizing the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pH, and concentration of reactants to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce simpler boron-containing compounds.
Applications De Recherche Scientifique
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation.
Industry: Utilized in the production of cleaning agents, corrosion inhibitors, and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt involves its interaction with molecular targets such as enzymes and cellular components. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its cyclic ester structure allows it to participate in specific reactions that are crucial for its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium borogluconate: Similar in structure but contains calcium instead of sodium.
Magnesium borogluconate: Contains magnesium and has similar properties.
Potassium borogluconate: Contains potassium and is used in similar applications.
Uniqueness
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt is unique due to its specific combination of gluconic acid and boric acid with sodium. This combination imparts distinct chemical and physical properties that make it suitable for a wide range of applications, particularly in fields requiring stability and reactivity.
Propriétés
Numéro CAS |
62185-81-3 |
|---|---|
Formule moléculaire |
C6H12BNa3O10 |
Poids moléculaire |
323.94 g/mol |
Nom IUPAC |
trisodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;borate |
InChI |
InChI=1S/C6H12O7.BO3.3Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;2-1(3)4;;;/h2-5,7-11H,1H2,(H,12,13);;;;/q;-3;3*+1/t2-,3-,4+,5-;;;;/m1..../s1 |
Clé InChI |
HUJANBVKCSRPQH-GQOAHPRESA-N |
SMILES isomérique |
B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
B([O-])([O-])[O-].C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


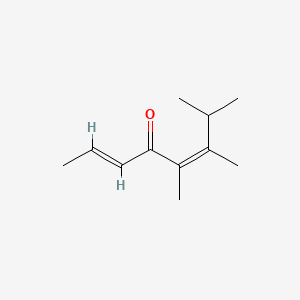
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
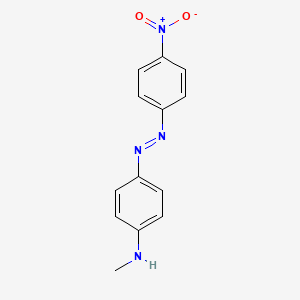
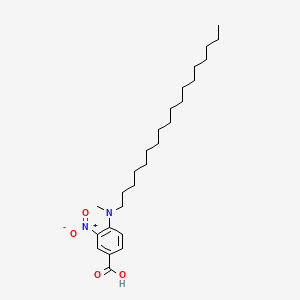
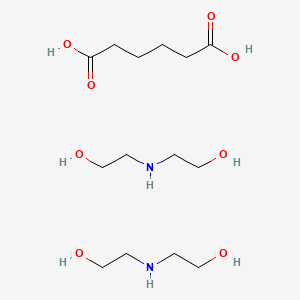
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)

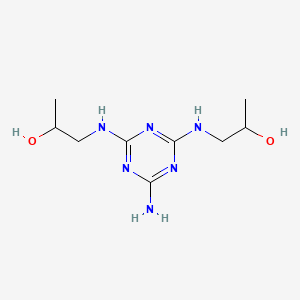
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
